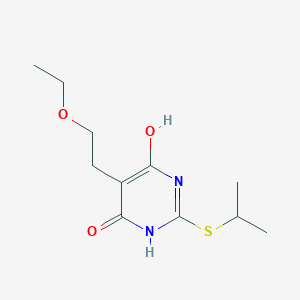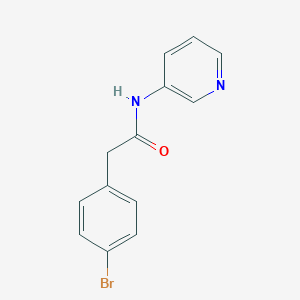
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide, also known as CTAP, is a small molecule inhibitor that has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions.
作用机制
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide acts as a competitive antagonist at the mu opioid receptor, blocking the binding of mu opioid receptor agonists such as morphine and fentanyl. This results in the inhibition of downstream signaling pathways, which are responsible for the analgesic and addictive effects of mu opioid receptor agonists.
Biochemical and Physiological Effects:
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the analgesic effects of mu opioid receptor agonists such as morphine and fentanyl, suggesting that mu opioid receptors play a key role in pain modulation. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has also been shown to inhibit the rewarding effects of mu opioid receptor agonists, suggesting that mu opioid receptors play a key role in addiction.
实验室实验的优点和局限性
One of the main advantages of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its selectivity and potency as a mu opioid receptor antagonist. This allows researchers to selectively block the effects of mu opioid receptor agonists without affecting other opioid receptors. However, one of the main limitations of 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is its relatively short half-life, which can make it difficult to use in certain experiments.
未来方向
There are a number of future directions for research on 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. One area of interest is the role of mu opioid receptors in pain and addiction. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used to study the effects of mu opioid receptor antagonism on these conditions. Another area of interest is the development of new mu opioid receptor antagonists with improved pharmacokinetic properties. Finally, 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be used as a tool to study the structure and function of mu opioid receptors, which can help to inform the development of new therapeutics for pain and addiction.
合成方法
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized with chloroacetyl chloride to form 4-phenyl-1,3-thiazol-2-amine. The final step involves the reaction of 4-phenyl-1,3-thiazol-2-amine with cyclohexyl isocyanate to form 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.
科学研究应用
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been widely used in scientific research to study the role of mu opioid receptors in various physiological and pathological conditions. It has been shown to be a selective and potent mu opioid receptor antagonist, which can be used to block the effects of mu opioid receptor agonists such as morphine and fentanyl. 2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been used to study the role of mu opioid receptors in pain, addiction, and other conditions.
属性
分子式 |
C17H21N3OS |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
2-(cyclohexylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H21N3OS/c21-16(11-18-14-9-5-2-6-10-14)20-17-19-15(12-22-17)13-7-3-1-4-8-13/h1,3-4,7-8,12,14,18H,2,5-6,9-11H2,(H,19,20,21) |
InChI 键 |
QSPFPWBSVQBMJF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
规范 SMILES |
C1CCC(CC1)NCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(butylsulfanyl)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B276751.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B276757.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)

![N-(4-ethylphenyl)-2-{[4-hydroxy-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B276761.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![4-[2-({[(2,5-Dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B276769.png)
![Isobutyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B276770.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B276775.png)
![4-Oxo-4-[2-(1-pyrrolidinylcarbonyl)anilino]butanoic acid](/img/structure/B276777.png)
